Home > Products > Screening Compounds P46798 > 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide -

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide

Catalog Number: EVT-5034825
CAS Number:
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one (1)

  • Compound Description: This compound is a cardiotonic agent that exhibits low bioavailability when administered orally to rats and dogs. [] To improve its oral bioavailability, a series of N-acyl prodrug derivatives were synthesized. []
  • Relevance: While this compound shares the 2-methyl-1H-imidazole moiety with 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide, it differs significantly in the core structure. The research on this compound and its prodrugs highlights the use of N-acylation as a strategy for improving bioavailability, which could potentially be applicable to 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide. [] (https://www.semanticscholar.org/paper/c47042caa9fa082acc7e4f3721a8d83556d3233e)

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

  • Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL), displaying an IC50 value of 61 nM against EL. [] It also exhibits selectivity against lipoprotein lipase (LPL) but not hepatic lipase (HL). []
  • Relevance: Although structurally distinct from 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide, both compounds belong to the carboxamide class. The research on compound 5 focuses on developing reversible EL inhibitors to increase HDL-cholesterol levels, offering insights into potential therapeutic applications for related carboxamides like 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide. [] (https://www.semanticscholar.org/paper/1ce309438e9b7f19cffd4c9dcf9e2e2ccddac3ae)

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

  • Compound Description: This compound, identified through deck mining from a set of lipase inhibitors, exhibits an IC50 of 41 nM against EL. [] Like compound 5, it is selective for LPL over HL. [] Optimization efforts focused on improving its EL inhibition and pharmacokinetic properties. []
  • Relevance: Compound 6a shares the carboxamide functional group and the 3,4-dichlorophenyl moiety with compound 5 and belongs to the same chemical class as 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide. The research on 6a showcases the process of lead optimization for EL inhibition, which could be relevant for exploring the structure-activity relationship of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide. [] (https://www.semanticscholar.org/paper/1ce309438e9b7f19cffd4c9dcf9e2e2ccddac3ae)

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c)

  • Compound Description: This compound is a derivative of compound 6a with improved pharmacokinetic properties and an EL IC50 value of 148 nM. [] Despite achieving targeted plasma exposures based on enzyme activity and protein binding, it did not increase HDL-cholesterol levels in vivo, highlighting the need for more physiologically relevant in vitro assays. []
  • Relevance: Compound 7c represents a further optimized version of the carboxamide scaffold found in compounds 5 and 6a and exemplifies the challenges in translating in vitro activity to in vivo efficacy. It serves as a valuable case study for the development of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide, emphasizing the importance of robust in vitro and in vivo assays to guide lead optimization. [] (https://www.semanticscholar.org/paper/1ce309438e9b7f19cffd4c9dcf9e2e2ccddac3ae)
  • Compound Description: This compound is a human neutrophil elastase inhibitor that undergoes unexpected ex vivo oxidation in blood plasma samples. [, ] The oxidation process involves a lipid peroxide-mediated epoxidation followed by rearrangement, forming a five-membered oxazole derivative from the original six-membered pyrazinone-carboxamide core. [, ]
  • Relevance: Although structurally distinct from 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide, this research on AZD9819 emphasizes the importance of understanding potential metabolic transformations, particularly those mediated by lipid peroxides, during drug development. [, ] Understanding these processes can aid in designing more stable and efficacious drug candidates, a consideration relevant to the development of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide. [, ] (https://www.semanticscholar.org/paper/7058fba9401caaee6f28d99339168d3ea2f5dac8, https://www.semanticscholar.org/paper/bb4a452efc0258264f1be5d8c0988681482668e9)

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

  • Compound Description: This is the rearranged oxidation product formed from the lipid peroxide-mediated oxidation of AZD9819. [, ] Its structure was characterized by various techniques, including tandem mass spectrometry, NMR, X-ray crystallography, and 18O labeling studies. [, ]
  • Relevance: This compound showcases the unexpected structural modifications that can occur due to metabolic oxidation. [, ] While it is not directly structurally related to 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide, its formation from AZD9819 underscores the need to evaluate potential metabolic liabilities, particularly oxidative rearrangements, during the development of any drug candidate. [, ] (https://www.semanticscholar.org/paper/7058fba9401caaee6f28d99339168d32e8883a43de7102aa6bc2079db5677c53, https://www.semanticscholar.org/paper/bb4a452efc0258264f1be5d8c0988681482668e9)

Aripirazole

  • Compound Description: Aripirazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is a medication used in the treatment of schizophrenia and bipolar disorder. []
  • Relevance: While not directly structurally similar, both Aripirazole and 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide contain nitrogen-containing heterocyclic moieties, emphasizing the importance of these structures in medicinal chemistry and drug design. [] (https://www.semanticscholar.org/paper/d7fa2063395a91817d892827709e02b1b7151425)

Sumatriptan Succinate

  • Compound Description: Sumatriptan Succinate, chemically known as 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide succinate, is a medication primarily used for the treatment of migraine headaches. []
  • Relevance: Despite differing in their core structures, both Sumatriptan Succinate and 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide feature an amine-containing side chain, highlighting the relevance of this structural motif in designing drugs for various therapeutic applications. [] (https://www.semanticscholar.org/paper/d7fa2063395a91817d892827709e02b1b7151425)

Lamivudine

  • Compound Description: Lamivudine, chemically known as 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one, is an antiviral medication used in the treatment of HIV/AIDS and chronic hepatitis B. []
  • Relevance: Though structurally distinct, both Lamivudine and 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide exemplify the use of heterocyclic systems in drug design, particularly in antiviral and potentially other therapeutic areas. [] (https://www.semanticscholar.org/paper/d7fa2063395a91817d892827709e02b1b7151425)

Rabeprazole Sodium

  • Compound Description: Rabeprazole Sodium, chemically named 2-{{{4-(3-methoxypropoxy)-3-methyl-2-pyridinyl}methyl}sulfinyl}-1H-benzimidazole sodium salt, is a proton pump inhibitor used in the treatment of peptic ulcers and gastroesophageal reflux disease. []
  • Relevance: Although not directly structurally related, both Rabeprazole Sodium and 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide feature heterocyclic rings and exhibit potential therapeutic applications, highlighting the diverse range of biological activities associated with these structural motifs. [] (https://www.semanticscholar.org/paper/d7fa2063395a91817d892827709e02b1b7151425)

Properties

Product Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H23N5O2/c1-14-10-22-18(23-14)6-8-21-20(26)17-13-27-19(24-17)12-25-9-7-15-4-2-3-5-16(15)11-25/h2-5,10,13H,6-9,11-12H2,1H3,(H,21,26)(H,22,23)

InChI Key

OGSGGPKIZDZORJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)CCNC(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=CN=C(N1)CCNC(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.